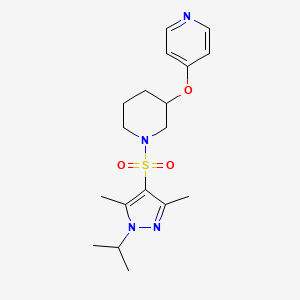
4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine , a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
The compound's structure features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of a sulfonamide group and a piperidine moiety enhances its interaction with biological targets. Pyrazoles are recognized for their inhibitory effects on various enzymes and receptors, making them suitable candidates for drug development.
Key Structural Features
- Pyrazole Ring : Provides antitumor and anti-inflammatory properties.
- Sulfonamide Group : Enhances antibacterial activity.
- Piperidine Moiety : Associated with neuroactive properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. For instance, studies have shown that compounds similar to our target compound effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
Case Study:
In a study on breast cancer cell lines (MCF-7 and MDA-MB-231), specific pyrazole derivatives demonstrated cytotoxic effects. Notably, combinations of these compounds with doxorubicin showed enhanced efficacy, suggesting potential for improved treatment regimens in resistant cancer types .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 4a | 0.25 | Staphylococcus aureus |
| 5a | 0.22 | Staphylococcus epidermidis |
| 7b | 0.20 | Escherichia coli |
Pharmacological Implications
The pharmacological implications of this compound are significant due to its dual action as both an antitumor and antimicrobial agent. The sulfonamide group is particularly noteworthy for its role in enzyme inhibition, which can lead to therapeutic applications in treating infections and malignancies.
Enzyme Inhibition
Studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are relevant in treating Alzheimer's disease and urinary tract infections respectively .
特性
IUPAC Name |
4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-13(2)22-15(4)18(14(3)20-22)26(23,24)21-11-5-6-17(12-21)25-16-7-9-19-10-8-16/h7-10,13,17H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJFBDHVDNGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














